molecular formula C16H18N2Na2O14S2 B13723396 Suberic Acid Bis(3-sulfo-N-hydroxysuccinimide ester)-d4 Disodium Salt

Suberic Acid Bis(3-sulfo-N-hydroxysuccinimide ester)-d4 Disodium Salt

Cat. No.: B13723396
M. Wt: 576.5 g/mol
InChI Key: MGJYOHMBGJPESL-JVDLJEIDSA-L
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Description

Suberic Acid Bis(3-sulfo-N-hydroxysuccinimide ester)-d4 Disodium Salt: is a water-soluble, homobifunctional cross-linking reagent with amine reactivity. It is typically used to couple molecules containing primary amines by forming amide bonds. This compound is particularly useful in the preparation of protein-protein, receptor-ligand, and hapten-carrier molecule conjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Suberic Acid Bis(3-sulfo-N-hydroxysuccinimide ester)-d4 Disodium Salt involves the reaction of suberic acid with N-hydroxysuccinimide in the presence of a sulfonating agent. The reaction is typically carried out in an aqueous medium buffered at pH 7.5 (range 6.5-8.5) to ensure optimal coupling efficiency .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and high yield. The final product is usually purified by recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Suberic Acid Bis(3-sulfo-N-hydroxysuccinimide ester)-d4 Disodium Salt primarily undergoes substitution reactions. The N-hydroxysuccinimide esters react with primary amines to form stable amide bonds. This reaction is facilitated by the presence of a buffer at pH 7-9 .

Common Reagents and Conditions:

    Reagents: Primary amines, buffers (pH 7-9)

    Conditions: Aqueous medium, room temperature

Major Products: The major product formed from these reactions is a stable amide bond between the primary amine and the ester group of the compound .

Mechanism of Action

The mechanism of action of Suberic Acid Bis(3-sulfo-N-hydroxysuccinimide ester)-d4 Disodium Salt involves the formation of amide bonds between the N-hydroxysuccinimide esters and primary amines. The reaction occurs through nucleophilic attack by the amine on the ester carbonyl carbon, resulting in the release of N-hydroxysuccinimide and the formation of a stable amide bond . This mechanism is crucial for its role as a cross-linking reagent in various applications .

Comparison with Similar Compounds

  • Bis(sulfosuccinimidyl) suberate (BS3)
  • Disuccinimidyl suberate (DSS)
  • Sulfo-EGS (ethylene glycol bis(sulfosuccinimidyl succinate))

Comparison: Suberic Acid Bis(3-sulfo-N-hydroxysuccinimide ester)-d4 Disodium Salt is unique due to its water solubility and the presence of deuterium atoms, which can be advantageous in certain analytical applications. Compared to other similar compounds like Bis(sulfosuccinimidyl) suberate, it offers better solubility in aqueous solutions, making it more suitable for biological applications .

Properties

Molecular Formula

C16H18N2Na2O14S2

Molecular Weight

576.5 g/mol

IUPAC Name

disodium;2,5-dioxo-1-[2,2,7,7-tetradeuterio-8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxypyrrolidine-3-sulfonate

InChI

InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2/i5D2,6D2;;

InChI Key

MGJYOHMBGJPESL-JVDLJEIDSA-L

Isomeric SMILES

[2H]C([2H])(CCCCC([2H])([2H])C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-])C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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